molecular formula C12H24N2O2 B061707 cis-4-(Boc-aminomethyl)cyclohexylamine CAS No. 192323-07-2

cis-4-(Boc-aminomethyl)cyclohexylamine

Cat. No.: B061707
CAS No.: 192323-07-2
M. Wt: 228.33 g/mol
InChI Key: HMMYZMWDTDJTRR-UHFFFAOYSA-N
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Description

cis-4-(Boc-aminomethyl)cyclohexylamine: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of cyclohexylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine typically involves the protection of the amine group in cyclohexylamine with a Boc group. This can be achieved through the reaction of cyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(Boc-aminomethyl)cyclohexylamine can undergo oxidation reactions, typically resulting in the formation of corresponding oximes or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines by removing the Boc protecting group under acidic conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclohexylamine derivatives.

Scientific Research Applications

cis-4-(Boc-aminomethyl)cyclohexylamine is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: It is employed in the development of new drugs, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(Boc-aminomethyl)cyclohexylamine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. Upon deprotection, the free amine group can form covalent bonds with target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • trans-4-(Boc-aminomethyl)cyclohexylamine
  • cis-4-(Boc-aminomethyl)cyclohexanol
  • cis-4-(Boc-aminomethyl)cyclohexanone

Comparison: cis-4-(Boc-aminomethyl)cyclohexylamine is unique due to its cis-configuration, which imparts distinct steric and electronic properties compared to its trans-isomer. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYZMWDTDJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619358
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID00619358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296270-94-5, 192323-07-2
Record name 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296270-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate
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Synthesis routes and methods

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